
3,5-Dibromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium,3,5-dibromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1) is a chemical compound with the molecular formula C13H10Br3NO and a molecular weight of 435.94. This compound is known for its unique structure, which includes a pyridinium ring substituted with bromine atoms at positions 3 and 5, and a phenylethyl group attached to the nitrogen atom of the pyridinium ring. The compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium,3,5-dibromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1) typically involves the reaction of 3,5-dibromopyridine with 2-oxo-2-phenylethyl bromide in the presence of a suitable base. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures. The product is then purified by recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of Pyridinium,3,5-dibromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1) involves large-scale reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Pyridinium,3,5-dibromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atoms in the pyridinium ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of Pyridinium,3,5-dibromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1).
Reduction: Amine derivatives of the compound.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Pyridinium,3,5-dibromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Pyridinium,3,5-dibromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Pyridinium,3,5-dichloro-1-(2-oxo-2-phenylethyl)-, bromide
- Pyridinium,3,5-difluoro-1-(2-oxo-2-phenylethyl)-, bromide
- Pyridinium,3,5-diiodo-1-(2-oxo-2-phenylethyl)-, bromide
Uniqueness
Pyridinium,3,5-dibromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1) is unique due to the presence of bromine atoms at positions 3 and 5 of the pyridinium ring. This substitution pattern imparts specific chemical properties to the compound, such as increased reactivity towards nucleophiles and potential biological activities. The presence of the phenylethyl group further enhances its versatility in various chemical reactions and applications.
Properties
CAS No. |
6273-88-7 |
|---|---|
Molecular Formula |
C13H10Br3NO |
Molecular Weight |
435.94 g/mol |
IUPAC Name |
2-(3,5-dibromopyridin-1-ium-1-yl)-1-phenylethanone;bromide |
InChI |
InChI=1S/C13H10Br2NO.BrH/c14-11-6-12(15)8-16(7-11)9-13(17)10-4-2-1-3-5-10;/h1-8H,9H2;1H/q+1;/p-1 |
InChI Key |
IHGVWCTZQQLPKN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC(=CC(=C2)Br)Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14130705.png)
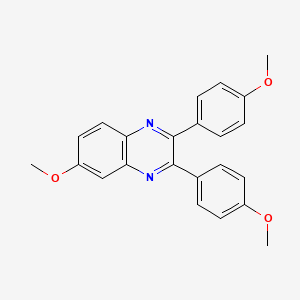

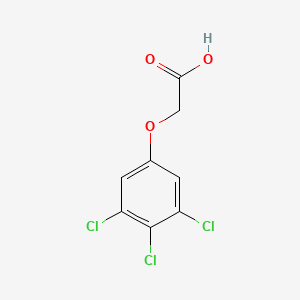
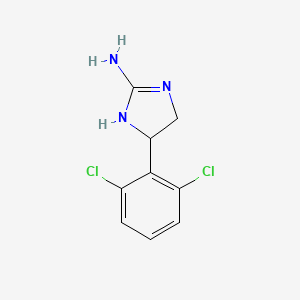
![N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B14130740.png)
![[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid](/img/structure/B14130753.png)

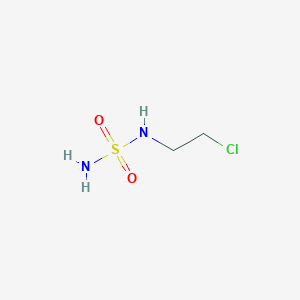
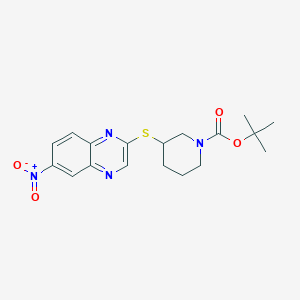
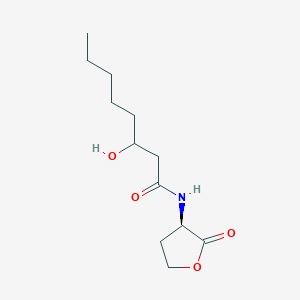

![2-[3-(Difluoromethyl)-5-(2-furanyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14130796.png)
![2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane](/img/structure/B14130806.png)
